2,7-Dibromo-4,5-diazafluoren-9-one 2,7-Dibromo-4,5-diazafluoren-9-one
Brand Name: Vulcanchem
CAS No.: 77213-41-3
VCID: VC8294163
InChI: InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H
SMILES: C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br
Molecular Formula: C11H4Br2N2O
Molecular Weight: 339.97 g/mol

2,7-Dibromo-4,5-diazafluoren-9-one

CAS No.: 77213-41-3

Cat. No.: VC8294163

Molecular Formula: C11H4Br2N2O

Molecular Weight: 339.97 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dibromo-4,5-diazafluoren-9-one - 77213-41-3

CAS No. 77213-41-3
Molecular Formula C11H4Br2N2O
Molecular Weight 339.97 g/mol
IUPAC Name 5,11-dibromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one
Standard InChI InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H
Standard InChI Key VJJFFJKBCKNOLZ-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br
Canonical SMILES C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br

Structural and Chemical Characteristics

Molecular Architecture

DBDF belongs to the diazafluorenone family, featuring a fused tricyclic framework with two nitrogen atoms at positions 4 and 5 and bromine substituents at positions 2 and 7. Its IUPAC name, 5,11-dibromo-3,13-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-8-one, reflects its complex bicyclic structure. The molecular formula is C11H4Br2N2O\text{C}_{11}\text{H}_4\text{Br}_2\text{N}_2\text{O}, with a molecular weight of 339.97 g/mol. The presence of bromine atoms enhances its electrophilicity, making it reactive in cross-coupling reactions such as Suzuki-Miyaura couplings.

The compound’s electronic structure is defined by its conjugated π\pi-system, which is disrupted by the electron-withdrawing ketone group and nitrogen atoms. Density functional theory (DFT) calculations on similar diazafluorenones suggest a HOMO-LUMO gap of approximately 3.2 eV, indicating potential as an n-type semiconductor .

Synthesis and Scalability

Laboratory-Scale Synthesis

DBDF is typically synthesized via tandem oxidation and bromination reactions. A reported method involves treating 4,5-diazafluoren-9-one with bromine (Br2\text{Br}_2) in the presence of sulfur monochloride (S2Cl2\text{S}_2\text{Cl}_2) under anhydrous conditions. The reaction proceeds through electrophilic aromatic substitution, with bromine selectively occupying the 2 and 7 positions due to the directing effects of the nitrogen atoms.

Key Reaction Parameters:

  • Solvent: N,N\text{N,N}-Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

  • Yield: ~60–70%

Industrial Production Challenges

Industrial-scale synthesis of DBDF faces hurdles due to the toxicity of bromine and the need for precise temperature control. Alternative approaches, such as microwave-assisted bromination, have been explored to improve efficiency but remain experimental .

Reactivity and Functionalization

Substitution Reactions

The bromine atoms in DBDF undergo nucleophilic aromatic substitution (NAS) with reagents like n-butyllithium (n-BuLi\text{n-BuLi}) or Grignard reagents. For example, reaction with n-BuLi\text{n-BuLi} yields 2,7-dilithio-4,5-diazafluoren-9-one, a precursor for further functionalization.

Oxidation and Reduction

DBDF’s ketone group participates in redox reactions. Reduction with sodium borohydride (NaBH4\text{NaBH}_4) produces the corresponding alcohol, while oxidation with potassium permanganate (KMnO4\text{KMnO}_4) cleaves the aromatic ring.

Applications in Materials Science

Organic Electronics

DBDF’s electron-deficient structure makes it suitable for use in organic field-effect transistors (OFETs) and perovskite solar cells. In OFETs, it acts as an electron-transport layer, achieving electron mobilities of up to 0.1cm2/Vs0.1 \, \text{cm}^2/\text{V}\cdot\text{s} in thin-film configurations .

Fluorescent Probes

The compound’s rigid π\pi-system enables fluorescence emission in the blue-green spectrum (λem=450500nm\lambda_{\text{em}} = 450–500 \, \text{nm}). Derivatives of DBDF have been employed as sensors for metal ions, with a detection limit of 108M10^{-8} \, \text{M} for Fe3+\text{Fe}^{3+} ions .

Biological Activity

Antimicrobial Properties

Preliminary studies on DBDF analogs demonstrate moderate activity against Gram-positive bacteria. For instance, 2,7-dibromo-4,5-diazafluoren-9-thione exhibits a minimum inhibitory concentration (MIC) of 16μg/mL16 \, \mu\text{g/mL} against Staphylococcus aureus.

Comparative Analysis with Analogous Compounds

PropertyDBDF4,5-Diazafluoren-9-one2,7-Dibromofluorene
Molecular FormulaC11H4Br2N2O\text{C}_{11}\text{H}_4\text{Br}_2\text{N}_2\text{O}C11H6N2O\text{C}_{11}\text{H}_6\text{N}_2\text{O}C13H8Br2\text{C}_{13}\text{H}_8\text{Br}_2
HOMO-LUMO Gap (eV)3.23.54.0
Antimicrobial MIC (µg/mL)16–32>648–16

DBDF’s lower HOMO-LUMO gap and dual bromine substitution distinguish it from non-brominated analogs, enhancing its suitability for optoelectronic applications .

Challenges and Future Directions

Despite its promise, DBDF’s toxicity profile and synthetic complexity limit widespread adoption. Future research should prioritize:

  • Green Synthesis Methods: Developing bromine-free routes using biocatalysts or electrochemical bromination.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Device Integration: Optimizing thin-film morphology for higher electron mobilities in OFETs.

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